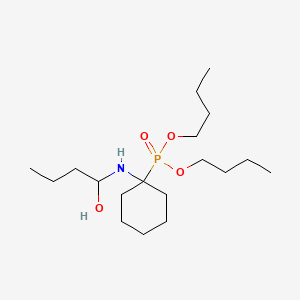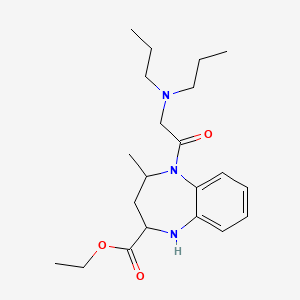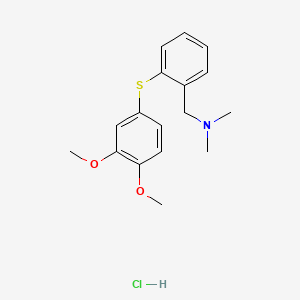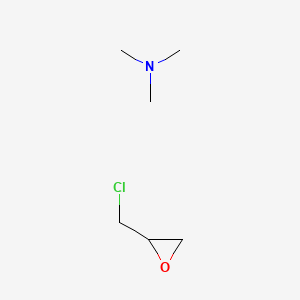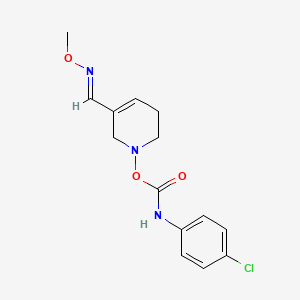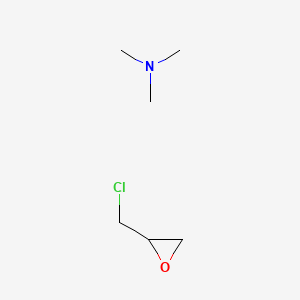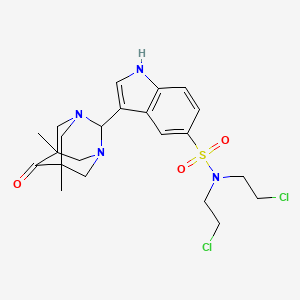
Disodium 4-hexadecyl 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-hexadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C20H36Na2O7S. It is a type of sulfosuccinate, which is a class of anionic surfactants. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-hexadecyl 2-sulphonatosuccinate typically involves the esterification of maleic anhydride with hexadecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Maleic anhydride reacts with hexadecanol in the presence of a catalyst at elevated temperatures.
Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-hexadecyl 2-sulphonatosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Disodium 4-hexadecyl 2-sulphonatosuccinate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical processes.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of disodium 4-hexadecyl 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and solubilize hydrophobic substances. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their dispersion in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Disodium 4-tetradecyl 2-sulphonatosuccinate: Similar in structure but with a shorter alkyl chain.
Disodium 4-dodecyl 2-sulphonatosuccinate: Another similar compound with an even shorter alkyl chain.
Uniqueness
Disodium 4-hexadecyl 2-sulphonatosuccinate is unique due to its longer alkyl chain, which enhances its emulsifying and dispersing properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong surfactant properties .
Properties
CAS No. |
13197-74-5 |
|---|---|
Molecular Formula |
C20H36Na2O7S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
disodium;4-hexadecoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;;/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
IBMVOXQFHDYLER-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride](/img/structure/B12718008.png)
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
